blood group A antigen pentaose type 1

Catalog No.
S1787154
CAS No.
50624-46-9
M.F
C34H59NO24
M. Wt
865.829
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
blood group A antigen pentaose type 1

CAS Number

50624-46-9

Product Name

blood group A antigen pentaose type 1

IUPAC Name

N-[(2R,3R,4R,5R,6R)-2-[(2S,3R,4S,5S,6R)-3-[(2S,3S,4R,5S,6S)-6-ethyl-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(2R,3R,4R,5R)-4-[(2S,3S,4R,5S,6S)-6-ethyl-3,4,5-trihydroxyoxan-2-yl]oxy-5,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Molecular Formula

C34H59NO24

Molecular Weight

865.829

InChI

InChI=1S/C34H59NO24/c1-4-10-16(40)21(45)23(47)32(52-10)58-28-25(49)30(50)51-14(8-38)26(28)56-34-29(59-33-24(48)22(46)17(41)11(5-2)53-33)27(19(43)13(7-37)55-34)57-31-15(35-9(3)39)20(44)18(42)12(6-36)54-31/h10-34,36-38,40-50H,4-8H2,1-3H3,(H,35,39)/t10-,11-,12+,13+,14+,15+,16+,17+,18-,19-,20+,21+,22+,23-,24-,25+,26+,27-,28+,29+,30?,31+,32-,33-,34-/m0/s1

InChI Key

SNSSOBJOMCQZRC-HTWCDCFWSA-N

SMILES

CCC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)OC5C(C(C(C(O5)CC)O)O)O)CO)O)O)O)O)O

Synonyms

GalNAcα1-3(Fucα1-2)Galβ1-3GlcNAcβ1-3Gal

Understanding Blood Type A Antigen Recognition

The A-antigen pentaose type 1 structure consists of five sugar units linked together in a specific order. This unique structure is recognized by the immune system's antibodies specific to blood type A. Research on the A-antigen pentaose type 1 helps scientists understand the molecular basis of blood type A antigen recognition by antibodies []. This knowledge is crucial for developing blood typing techniques, blood transfusion compatibility testing, and understanding the immune response to blood type A antigens.

Here are some specific research areas:

  • Glycobiology research: Studying the interaction between carbohydrates (sugars) like the A-antigen pentaose type 1 and proteins like antibodies provides insights into cellular recognition processes [].
  • Development of synthetic blood antigens: Researchers are exploring the possibility of synthesizing A-antigen pentaose type 1 to create artificial red blood cells for transfusion purposes or diagnostic tools [].

Potential Applications in Antiviral Development

Recent research suggests that the A-antigen pentaose type 1 structure might be similar to certain viral carbohydrates. This similarity could potentially be exploited to develop antiviral drugs. By understanding how the immune system recognizes the A-antigen pentaose type 1, researchers might design molecules that mimic this structure and block viral attachment to host cells [].

Blood group A antigen pentaose type 1 is a specific carbohydrate structure that plays a crucial role in the ABO blood group system. Its chemical formula is C34H58N2O25\text{C}_{34}\text{H}_{58}\text{N}_{2}\text{O}_{25}, with a molecular weight of 894.82 g/mol . This antigen is characterized by the presence of N-acetylgalactosamine linked to galactose, forming a unique pentasaccharide structure that distinguishes it from other blood group antigens.

The A antigen acts as a ligand (binding molecule) for anti-A antibodies present in the plasma of individuals with blood type B. This antigen-antibody interaction triggers an immune response, leading to agglutination (clumping) of A-type RBCs if incompatible blood is transfused [].

Blood group A antigen pentaose type 1 exhibits significant biological activity, particularly in immunological contexts:

  • Immunogenicity: It can elicit immune responses, leading to the production of specific antibodies in individuals lacking this antigen (e.g., blood group O individuals) .
  • Cellular Recognition: The antigen plays a role in cell-cell interactions and can influence processes such as pathogen recognition and adhesion due to its presence on cell surfaces.

The synthesis of blood group A antigen pentaose type 1 can be achieved through various methods:

  • Enzymatic Synthesis: Utilizing specific glycosyltransferases to catalyze the formation of the pentasaccharide from simpler sugar precursors.
  • Chemical Synthesis: Chemical methods may also be employed, although they are generally less efficient than enzymatic approaches due to the complexity of carbohydrate structures.

Blood group A antigen pentaose type 1 has several important applications:

  • Transfusion Medicine: Understanding its structure and function is critical for safe blood transfusions and organ transplants.
  • Vaccine Development: Its immunogenic properties make it a candidate for vaccine formulations targeting specific pathogens.
  • Research Reagent: It is used as a laboratory reagent for research purposes, particularly in studies related to glycobiology and immunology .

Studies on the interactions involving blood group A antigen pentaose type 1 have revealed several important insights:

  • Antibody Binding: Research has shown how antibodies against this antigen can lead to hemolytic reactions during transfusions .
  • Pathogen Interactions: Certain pathogens may exploit these antigens for adhesion, influencing infection dynamics and host immune responses.

Similar Compounds

Blood group A antigen pentaose type 1 shares similarities with other carbohydrate structures but retains unique features that distinguish it. Here are some comparable compounds:

Compound NameChemical FormulaMolecular Weight
Blood Group B Antigen Pentaose Type 1C34H58N2O25894.82 g/mol
Blood Group O AntigenC34H58N2O24878.82 g/mol
Blood Group A Lewis B Antigen PentaoseC34H58N2O24878.82 g/mol

Uniqueness

Blood group A antigen pentaose type 1 is unique due to its specific linkage patterns and the presence of N-acetylgalactosamine, which differentiates it from other blood group antigens like B or O antigens. Its distinct structural features contribute to its specific immunogenic properties and biological functions within the ABO blood group system.

ABO Gene Locus and Glycosyltransferase Specificity

The ABO gene locus, located on chromosome 9 at band 9q34.2, serves as the primary genetic determinant for blood group A antigen pentaose type 1 biosynthesis [3]. This gene contains seven exons and encodes the histo-blood group ABO system transferase, an enzyme with glycosyltransferase activity that modifies oligosaccharides on cell surface glycoproteins [3]. The A allele produces alpha-1,3-N-acetylgalactosaminyltransferase, which catalyzes the transfer of N-acetylgalactosamine residues from the uridine diphosphate-N-acetylgalactosamine donor nucleotide to the galactose residues of the acceptor H antigen [3].

The structural basis of glycosyltransferase specificity has been elucidated through detailed kinetic and crystallographic studies [25]. The A and B transferases differ by only four critical amino acid residues, which determine whether the enzymes transfer N-acetylgalactosamine from uridine diphosphate-N-acetylgalactosamine or galactose from uridine diphosphate-galactose to the H antigen acceptor [25]. These four amino acids are located at positions 176, 235, 266, and 268, with the substitutions Arginine-176 to Glycine, Glycine-235 to Serine, Leucine-266 to Methionine, and Glycine-268 to Alanine being sufficient to change enzyme specificity from A to B transferase activity [28].

The enzymatic mechanism involves a metal-dependent retaining reaction mechanism, with manganese ions serving as essential cofactors [4]. The H disaccharide fucose-alpha-1,2-galactose residue represents the minimal required acceptor substrate for A transferase activity [4]. Kinetic analyses have revealed that even single amino acid replacements can produce dramatic effects on enzyme activity, with the Arginine-176 to Glycine substitution alone resulting in an 11-fold increase in catalytic rate constant while maintaining A transferase specificity [28].

Role of FUT1/FUT2 in H Antigen Precursor Synthesis

The synthesis of H antigen precursors essential for blood group A antigen pentaose type 1 formation involves two distinct alpha-1,2-fucosyltransferases encoded by the FUT1 and FUT2 genes [8]. FUT1 encodes the H-type alpha-1,2-fucosyltransferase that determines H antigen expression in the erythroid lineage, while FUT2 encodes the secretor-type alpha-1,2-fucosyltransferase that controls H antigen expression in secretory epithelia and saliva [8] [9].

The FUT1 gene consists of four exons with the initiation codon located at the beginning of exon 4 [9]. The encoded alpha-1,2-fucosyltransferase-1 protein comprises 365 amino acids and functions as a single-pass type II membrane glycoprotein in the Golgi apparatus [9]. This enzyme synthesizes blood group H antigens on type 2 glycan chains, which serve as precursor structures for subsequent A antigen synthesis [7]. The enzyme exhibits similar activity toward both type 1 and type 2 precursor substrates, demonstrating broad acceptor specificity [22].

GeneProtein LengthPrimary SubstrateTissue DistributionEnzymatic Activity
FUT1365 amino acidsType 2 chainsErythroid lineageSimilar for Type 1/2
FUT2332 amino acids (active form)Type 1 chainsSecretory epitheliaHigher for Type 1

Enzymatic Conversion Mechanisms from H to A Antigen

The enzymatic conversion of H antigen to blood group A antigen pentaose type 1 involves the sequential action of alpha-1,3-N-acetylgalactosaminyltransferase on the H antigen precursor structure [2]. The A transferase catalyzes the addition of N-acetylgalactosamine in an alpha-1,3 linkage to the terminal galactose residue within the H antigen, specifically targeting the hydroxyl group at the 3-position of the galactose moiety [4].

The reaction mechanism follows ordered sequential kinetics, with the H antigen disaccharide fucose-alpha-1,2-galactose serving as the minimal acceptor substrate [4]. Manganese ions function as essential cofactors, coordinating with invariant aspartic acid and histidine residues in the enzyme active site [25]. The catalytic mechanism involves nucleotidyl transfer with retention of anomeric configuration, proceeding through a double displacement mechanism [25].

Detailed kinetic characterization has revealed specific parameters for the enzymatic conversion process [31]. The Michaelis-Menten constant for the H antigen acceptor ranges from 55 to 350 micromolar depending on enzyme variant, while the catalytic rate constant varies from 5.6 to 8.0 per second [31]. The enzyme demonstrates significantly reduced activity toward uridine diphosphate-N-acetylgalactosamine compared to the corresponding B transferase activity with uridine diphosphate-galactose [31].

Kinetic ParameterValue RangeUnitsReference Conditions
Michaelis constant (acceptor)55-350micromolar37°C, pH 7.0
Michaelis constant (donor)23-145micromolar20 mM manganese chloride
Catalytic rate constant5.6-8.0per secondSaturating substrate conditions
Hydrolysis rate0.0012-0.0027per secondNo acceptor present

The specificity of the enzymatic conversion depends on the precise positioning of critical amino acid residues within the active site [28]. Sequential amino acid substitutions have demonstrated that progressive changes in transferase specificity can be achieved, with intermediate enzymes capable of catalyzing both A and B reactions [28]. The catalytic efficiency shows a 5-fold preference for the A donor substrate in hybrid enzymes containing elements of both A and B transferase sequences [28].

Subgroup Variations (A1 vs. A2 Phenotypes)

The A1 and A2 subgroups represent the two major phenotypic variants of blood group A, differing significantly in both qualitative and quantitative antigen expression [14]. A1 cells contain approximately 8.1 to 11.7 × 10^5 antigenic sites per red blood cell, while A2 cells express only 2.4 to 2.9 × 10^5 antigenic sites, representing approximately one-fifth the antigen density of A1 [14]. Flow cytometric analysis using native red blood cells has revealed even higher antigen densities, with A1 cells expressing 2.86 ± 0.95 × 10^6 sites per cell and A2 cells expressing 0.47 ± 0.29 × 10^6 sites per cell [35].

The molecular basis of A2 subgroup variation involves specific mutations in the ABO gene that result in altered transferase enzyme function [17]. The most common A2 allele features a frameshift mutation that lengthens the translated protein by 21 amino acids, rendering the enzyme hypofunctional compared to the wild-type A1-synthesizing enzyme [17]. This reduced enzymatic efficiency leads to incomplete conversion of H antigen to A antigen, resulting in A2 red blood cells having increased reactivity with anti-H lectin from Ulex europaeus [14].

The A2 phenotype reflects inefficient conversion of H to A antigen, with A2 red blood cells retaining higher levels of unconverted H antigen compared to A1 cells [14]. The A2 subgroup can be distinguished from A1 using anti-A1 lectin from Dolichos biflorus, which agglutinates A1 red blood cells but not A2 red blood cells [14] [17]. This differential reactivity results from the reduced A antigen density and altered glycan structure present on A2 red blood cells.

Enzymatic analysis has revealed that A2 transferases exhibit different kinetic properties compared to A1 transferases [14]. The A-intermediate subgroup represents an additional variant that shows stronger affinity for uridine diphosphate-N-acetylgalactosamine and lower affinity for 2'-fucosyllactose compared to both A1 and A2 enzymes [14]. These kinetic differences directly correlate with the observed variations in antigen expression levels and serological reactivity patterns.

SubgroupAntigen Sites per CellAnti-A1 Lectin ReactivityAnti-H Lectin ReactivityTransferase Efficiency
A12.86 ± 0.95 × 10^6PositiveWeakHigh
A20.47 ± 0.29 × 10^6NegativeStrongReduced
A1B1.98 ± 0.58 × 10^6PositiveModerateHigh (A component)
A2BVariableNegativeStrongReduced (A component)

Mass spectrometry has emerged as a powerful analytical platform for the detection and structural characterization of blood group A antigen pentaose type 1, offering high sensitivity, specificity, and throughput capabilities essential for both research and clinical applications.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) represents the most widely implemented approach for blood group genotyping applications [1] [2] [3]. This methodology demonstrates exceptional capabilities for detecting single nucleotide polymorphisms associated with blood group antigens, with current systems capable of analyzing 101 blood group antigens from 16 different blood group systems in a single analytical run [3]. The technique employs a three-stage analytical workflow comprising multiplex target-specific polymerase chain reaction amplification, allele-specific single base primer extension, and subsequent MALDI-TOF MS analysis using the MassARRAY system [3]. Performance metrics indicate processing capabilities of 380 samples per day with excellent accuracy and concordance rates exceeding 95% when compared to traditional serological methods [2].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies provide comprehensive structural elucidation capabilities for blood group A antigen pentaose type 1 [4] [5]. These approaches utilize high-resolution quadrupole time-of-flight mass spectrometry (HPLC-QTOF MS) for oligosaccharide sequencing, coupled with ultra-high performance liquid chromatography-triple quadrupole mass spectrometry (UHPLC-QqQ MS) for detailed monosaccharide and glycosidic linkage composition analysis [4]. The methodology demonstrates sensitivity levels in the low femtomole range for derivatized oligosaccharides, representing a 50-300 fold enhancement compared to underivatized samples [6].

Specialized tandem mass spectrometry protocols have been developed specifically for pentose oligosaccharide structural identification [7] [8]. These methods enable determination of linkage positions, anomeric configurations, and monosaccharide stereoisomers through systematic collision-induced dissociation (CID) fragmentation patterns [7]. The approach utilizes chromatographic separation of monosaccharide anomeric forms followed by comprehensive CID mass spectral analysis to establish structural determination workflows applicable to complex oligosaccharides [7].

Direct mass spectrometric detection methods have demonstrated remarkable clinical utility, with recent developments achieving 98% sensitivity and 100% specificity for viral antigen detection directly from clinical specimens [9]. These methodologies bypass traditional culture-based enrichment steps, enabling rapid pathogen identification from complex biological matrices such as nasopharyngeal swabs [9].

Lectin Microarray-Based Recognition Patterns

Lectin microarray technology provides a high-throughput platform for glycan profiling and blood group antigen detection, leveraging the specific carbohydrate-binding properties of lectin proteins to create comprehensive recognition pattern profiles for blood group A antigen pentaose type 1.

Comprehensive lectin panels typically employ 45 distinct lectin proteins with varying carbohydrate-binding specificities, enabling simultaneous analysis of multiple glycan epitopes [10] [11] [12]. These arrays demonstrate particular effectiveness in distinguishing ABO blood group variations, including subtle differences in antigen expression not detected by routine serological methods [10] [11]. Principal component analysis of lectin binding patterns reveals natural clustering by ABO blood group, with specific lectins providing discriminatory power for each blood group phenotype [13].

Dolichos biflorus agglutinin (DBA) exhibits high specificity for A1 antigen recognition, demonstrating preferential binding to terminal N-acetylgalactosamine α1-3 structures characteristic of blood group A determinants [14] [15] [16]. This lectin serves as an excellent reagent for A1 subgroup determination and has proven particularly effective in detecting weaker forms of A antigen expression [14]. Helix pomatia agglutinin (HPA) provides broader A antigen recognition capabilities, binding effectively to GalNAcα1-3(Fucα1-2)Gal determinants and demonstrating high sensitivity for detection of glycoproteins possessing small amounts of blood group A antigens [17].

Soybean agglutinin (SBA) functions as a valuable A1 antigen-binding lectin, enabling discrimination between A1 and A2 variants through differential binding patterns [13] [16]. This lectin demonstrates particular utility in subgroup analysis applications where precise A antigen characterization is required [13]. Ulex europaeus agglutinin I (UEA-I) specifically recognizes H antigen structures containing Fucα1-2Gal terminal configurations, serving as an important tool for secretor status determination and H antigen expression level assessment [13] [16].

Lima bean lectin (LBL) represents one of the most extensively characterized lectins for blood group A antigen research, demonstrating specificity for fucose-containing oligosaccharides with the A trisaccharide determinant GalNAcα1-3[L-Fucα1-2]Gal [18]. Structural studies indicate that LBL possesses an extended binding site involving at least four and probably five sugar residues, with optimal recognition achieved by A-specific hexasaccharides [18]. The lectin requires fucose linkage at the α1-2 position to the subterminal galactose residue for effective binding, with difucosylated structures showing reduced binding affinity [18].

Lectin microarray applications have demonstrated significant potential for identifying alterations in ABH expression during malignancy and for supporting ABO-incompatible solid organ transplantation risk assessment [10]. The technology enables detection of subtle but clinically significant ABO blood group differences that may impact transfusion and transplantation outcomes [10].

Immunochemical Assays with Monoclonal Antibodies

Monoclonal antibody-based immunochemical assays provide highly specific and sensitive detection methods for blood group A antigen pentaose type 1, utilizing the precise epitope recognition capabilities of engineered antibodies to achieve superior analytical performance compared to traditional polyclonal approaches.

Indirect competitive enzyme-linked immunosorbent assay (ELISA) methodologies have been extensively developed for ABO blood group antigen detection in diverse biological samples [19] [20]. These assays employ ABO blood group antigens conjugated to polyacrylamide as immobilized capture antigens, combined with specific monoclonal antibodies targeting A or B determinants [19]. The competitive format enables quantitative determination of blood group antigen concentrations with detection limits of 1:200 for blood samples, 1:32 for saliva samples, and 1:16 for dried blood stains [19]. The methodology demonstrates excellent reproducibility and specificity, with capability for high-throughput screening of biological samples [19].

Cell surface ELISA approaches utilize native or glutaraldehyde-fixed erythrocyte membranes as solid-phase antigens, achieving 20-40 fold higher sensitivity compared to traditional hemagglutination tests [21]. These methods employ both polyclonal and monoclonal antibody combinations to detect anti-A, anti-B, and related blood group antibodies with enhanced sensitivity for weakly expressed antigens [21]. The approach demonstrates particular advantage for detection of eluted antibodies and analysis of degraded blood samples [21].

Direct hemagglutination assays utilizing murine monoclonal IgM antibodies provide rapid and reliable blood group determination [22] [23] [24]. Commercial monoclonal anti-A reagents demonstrate tube titers ranging from 1:128 to 1:1024, with capability to accurately identify various A subgroups including A1, A2, A1B, and A2B phenotypes [22]. These reagents exhibit rapid avidity times, typically achieving visible agglutination within 3 seconds and reaching maximum reaction strength within 16 seconds [25].

Immunoblotting analysis employs specific monoclonal antibodies targeting A, B, and H antigens to provide detailed characterization of glycoprotein and glycolipid antigen expression patterns [26] [27]. This methodology enables discrimination between A1 and A2 phenotypes based on differential expression of type 3 and type 4 glycolipid structures, with A1 phenotypes demonstrating dominance of A type 4 glycolipids while A2 phenotypes show virtually undetectable levels of these structures [27].

Flow cytometry applications utilize fluorescently labeled monoclonal antibodies to achieve single-cell level detection and quantification of blood group antigen expression [28]. These methods provide quantitative assessment of antigen density distribution and enable analysis of mixed cell populations with varying antigen expression levels [28].

Thin layer chromatography-enzyme immunoassay combines chromatographic separation with specific monoclonal antibody detection to analyze purified glycolipid preparations [26]. This approach enables detailed structural characterization of blood group antigen-bearing glycolipids and provides insights into the molecular basis of A subgroup phenotypic variations [26].

Nuclear Magnetic Resonance (NMR) Spectral Fingerprinting

Nuclear magnetic resonance spectroscopy represents the gold standard methodology for detailed structural characterization of blood group A antigen pentaose type 1, providing comprehensive information regarding monosaccharide composition, anomeric configuration, glycosidic linkage patterns, and three-dimensional conformational properties.

One-dimensional proton NMR (1H NMR) spectroscopy provides fundamental structural information through characteristic chemical shift patterns [29] [30] [31]. Anomeric protons typically resonate in the 4.5-5.6 parts per million (ppm) range, with axial anomeric protons consistently appearing more downfield than their equatorial counterparts due to the anomeric effect [31]. Ring protons occupy the 3.0-5.0 ppm region, while specific protecting groups and substituents exhibit characteristic chemical shift signatures [31]. The technique enables determination of anomeric configuration, identification of monosaccharide components, and assessment of substitution patterns [31].

Carbon-13 NMR (13C NMR) spectroscopy offers superior chemical shift dispersion compared to proton NMR, with anomeric carbons resonating in the well-separated 90-110 ppm region and ring carbons appearing in the 60-80 ppm range [29] [30]. This methodology enables unambiguous identification of individual monosaccharide residues and provides quantitative information regarding relative proportions of different anomeric forms [30]. The absence of complex coupling patterns in 13C NMR spectra facilitates straightforward assignment of carbon resonances [30].

Two-dimensional correlation spectroscopy (2D COSY) enables determination of scalar coupling patterns between neighboring protons, providing essential connectivity information for structural elucidation [32]. This technique facilitates systematic assignment of proton resonances through stepwise correlation analysis, enabling complete characterization of proton coupling networks within individual monosaccharide residues [32].

Total correlation spectroscopy (2D TOCSY) extends correlation analysis to complete coupling networks within sugar residues, enabling identification of all protons belonging to individual monosaccharide units even in complex oligosaccharide mixtures [32]. This methodology proves particularly valuable for analyzing oligosaccharides where overlapping resonances in one-dimensional spectra complicate structural assignment [32].

Heteronuclear single quantum coherence (HSQC) spectroscopy provides direct correlation between carbon and proton nuclei, enabling simultaneous assignment of both nuclear types [32]. This approach combines the high resolution of proton NMR with the superior chemical shift dispersion of carbon NMR, facilitating comprehensive structural characterization [32].

Heteronuclear multiple bond correlation (HMBC) spectroscopy detects long-range correlations spanning 2-3 chemical bonds, providing crucial information for glycosidic linkage determination [32]. This technique enables identification of interresidue connections in oligosaccharides and determination of substitution patterns on individual monosaccharide units [32].

Saturation transfer difference (STD) NMR methodologies enable characterization of protein-carbohydrate interactions through selective saturation of protein resonances followed by magnetization transfer to bound ligand molecules [33] [34]. This approach provides detailed information regarding binding epitopes and interaction mechanisms between blood group antigens and their corresponding antibodies or lectin receptors [33].

Advanced NMR approaches for carbohydrate structural analysis increasingly employ computerized spectral interpretation methods, utilizing comprehensive chemical shift databases containing reference data for known oligosaccharide structures [35]. These databases enable systematic comparison of experimental spectra with library standards, facilitating rapid structural identification of unknown carbohydrates [35].

XLogP3

-7.5

Dates

Last modified: 04-14-2024

Explore Compound Types